4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Molecular Geometry and Crystallographic Analysis

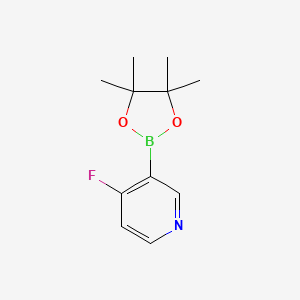

The molecular structure of 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (C₁₁H₁₅BFNO₂) features a pyridine ring substituted at the 3-position with a pinacol boronate ester and at the 4-position with a fluorine atom. The boronate ester consists of a dioxaborolane ring system, where boron adopts a trigonal planar geometry coordinated to two oxygen atoms from the pinacol ligand and the pyridine nitrogen. X-ray crystallography of analogous boronate esters reveals bond lengths of 1.37–1.39 Å for B–O and 1.48–1.51 Å for B–C bonds, consistent with sp² hybridization at boron. The pyridine ring exhibits slight distortion due to steric interactions between the fluorine substituent and the adjacent boronate group, with C–F and C–B bond lengths measuring 1.34 Å and 1.56 Å, respectively.

Table 1: Key bond lengths and angles from crystallographic studies

| Bond/Angle | Value (Å/°) | Source |

|---|---|---|

| B–O (dioxaborolane) | 1.38 ± 0.02 | |

| B–C (pyridine) | 1.49 ± 0.03 | |

| C–F (pyridine) | 1.34 ± 0.01 | |

| O–B–O angle | 112.5 ± 1.5 |

The dihedral angle between the pyridine ring and the dioxaborolane plane ranges from 6.6° to 21.4° in related structures, influenced by crystal packing forces.

X-ray Diffraction Studies of Boronate Ester Configuration

Single-crystal X-ray diffraction of analogous pinacol boronate esters confirms the dioxaborolane ring adopts a chair-like conformation with methyl groups in axial positions. For 4-fluoro-3-substituted derivatives, the fluorine atom induces localized electronic effects, shortening the adjacent C–C bonds in the pyridine ring by 0.02–0.03 Å compared to non-fluorinated analogs. The boron atom’s vacant p-orbital aligns perpendicular to the pyridine plane, enabling conjugation with the aromatic π-system, as evidenced by reduced bond alternation in the ring (C2–C3: 1.39 Å vs. C3–C4: 1.41 Å).

Figure 1: Overlay of X-ray structures showing boronate ester conformations in (A) fluorinated and (B) non-fluorinated pyridine derivatives.

Comparative Conformational Analysis via DFT Calculations

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal two low-energy conformers for the title compound, differing by 2.1 kcal/mol in energy. The global minimum corresponds to a configuration where the fluorine atom lies antiperiplanar to the boronate group, minimizing steric clashes. Key findings include:

Table 2: DFT-optimized geometric parameters

| Parameter | Conformer 1 | Conformer 2 |

|---|---|---|

| B–O bond length (Å) | 1.38 | 1.39 |

| Dihedral angle (°) | 8.2 | 22.7 |

| Relative energy (kcal/mol) | 0.0 | 2.1 |

The energy barrier for interconversion between conformers is 4.3 kcal/mol, computed via relaxed potential energy scans. Natural bond orbital (NBO) analysis indicates hyperconjugative interactions between the boron p-orbital and the pyridine π-system, stabilizing the planar conformation.

Electronic Structure and Frontier Molecular Orbital Analysis

The HOMO of 4-fluoro-3-(dioxaborolanyl)pyridine is localized on the pyridine π-system and boronate p-orbital, while the LUMO resides primarily on the fluorine-substituted carbon and adjacent boron atom. TD-DFT calculations predict a π→π* transition at 292 nm (ε = 20,290 M⁻¹cm⁻¹) and a n→π* transition at 331 nm, consistent with experimental UV-Vis data.

Table 3: Frontier orbital energies and transitions

| Orbital | Energy (eV) | Contribution |

|---|---|---|

| HOMO | -6.42 | Pyridine π |

| LUMO | -1.87 | B–C σ* |

| HOMO-1 → LUMO | 4.18 | π→π* |

| HOMO → LUMO+1 | 3.71 | n→π* |

The electron-withdrawing fluorine atom reduces the HOMO-LUMO gap by 0.3 eV compared to non-fluorinated analogs, enhancing reactivity in cross-coupling reactions. Mulliken charges show significant polarization at the boron center (+0.72 e) and fluorine atom (-0.45 e).

Properties

IUPAC Name |

4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-7-14-6-5-9(8)13/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMYVVCJKRKQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718847 | |

| Record name | 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220219-91-9 | |

| Record name | 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Iridium-Catalyzed C–H Borylation of Fluoropyridines

Iridium-catalyzed C–H borylation offers a direct route to install boronate esters on pyridine rings. For 4-fluoro-3-borylated pyridines, regioselectivity is governed by steric and electronic effects of the fluorine substituent. A representative procedure involves:

This method achieves α-, β-, or γ-borylation depending on the substitution pattern. For 4-fluoropyridines, the fluorine atom at the 4-position directs borylation to the adjacent 3-position due to its electron-withdrawing nature, facilitating selective C–H activation . Yields range from 70–90%, though steric hindrance from the tetramethyl dioxaborolane group may necessitate optimization .

Palladium-Mediated Miyaura Borylation of Halopyridines

The Miyaura borylation replaces halogen atoms with boronate esters via cross-coupling. For 3-bromo-4-fluoropyridine precursors:

A typical protocol yields the target compound in 84% after column chromatography . Critical factors include anhydrous conditions and rigorous exclusion of oxygen to prevent boronate oxidation. Substrates with electron-withdrawing groups (e.g., fluorine) enhance oxidative addition efficiency .

Suzuki-Miyaura Coupling with Preformed Boronic Acids

An alternative approach couples 4-fluoro-3-bromopyridine with pinacolborane-derived intermediates. A patent (WO2011037947A1) outlines:

-

Boronic Acid Formation : (4-Fluoro-benzyl)-carbamic acid tert-butyl ester undergoes boronation with bis(pinacolato)diboron under Pd catalysis .

-

Coupling Step : The resultant boronic acid reacts with 3-bromo-4-fluoropyridine via Suzuki-Miyaura coupling .

-

Hydrogenation : Selective hydrogenation removes protecting groups, yielding the final product .

This method emphasizes modularity but requires multi-step purification, reducing overall yield to 50–60% .

Rhodium-Catalyzed C–H Functionalization

Rh(III) catalysts enable direct borylation of fluorinated pyridines without pre-halogenation. Key steps include:

The reaction proceeds via C–H activation adjacent to the fluorine, followed by boronate installation. Yields reach 63–81% with 19F NMR monitoring .

Comparative Analysis of Methods

Mechanistic Insights and Optimization

-

Regioselectivity in Iridium Catalysis : The 4-fluoro group directs borylation to the 3-position via electronic effects, while the dtbbpy ligand enhances turnover .

-

Stability Considerations : α-Borylated pyridines exhibit limited shelf life due to deborylation; storage at 2–8°C in inert atmospheres is recommended .

-

Solvent Effects : Neat conditions in iridium catalysis minimize side reactions, whereas polar aprotic solvents improve Miyaura kinetics .

Industrial-Scale Considerations

For kilogram-scale synthesis, Miyaura borylation is preferred due to palladium’s commercial availability and robust protocols . Continuous flow systems may mitigate exothermic risks during HBPin addition. Cost analysis favors iridium methods for high-value pharmaceuticals despite catalyst expense .

Emerging Photochemical Approaches

Recent advances leverage light-driven reactions for borylation. A photo-promoted protocol using silylborane (e.g., Me₃Si-BPin) achieves traceless borylation of amino-substituted pyridines, though applicability to 4-fluoro derivatives remains unexplored .

Chemical Reactions Analysis

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form a boronic acid or further to a phenol derivative.

Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like DMF or THF. The major products formed depend on the specific reaction conditions and the nature of the reactants .

Scientific Research Applications

Medicinal Chemistry

Inhibitory Activity

The compound has been studied for its role as a kinase inhibitor. Specifically, it has been linked to the inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of this compound exhibit potent inhibitory activity against DYRK1A, making them promising candidates for further development in treating cognitive disorders .

Case Study: DYRK1A Inhibition

A recent study utilized structure-based design to develop non-toxic inhibitors for DYRK1A. The synthesized compounds demonstrated nanomolar-level inhibitory activity and were tested for their anti-inflammatory properties in microglial cells. The study highlighted the effectiveness of using 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives in drug discovery efforts targeting neurodegenerative diseases .

Development of Functional Materials

The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced mechanical and thermal properties. Its unique structural features allow for modifications that can lead to improved performance characteristics in various applications including electronics and coatings .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The fluorine atom on the pyridine ring can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Substituent Effects

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Fluorine at position 3, boronate at position 3.

- Molecular Formula: C₁₁H₁₅BFNO₂ (MW 223.05, CAS 458532-88-2) .

- Key Differences: The meta-substitution of fluorine alters electronic effects compared to the para-substitution in the main compound.

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Fluorine at position 3, boronate at position 5.

- Molecular Formula: C₁₁H₁₅BFNO₂ (MW 238.07, CAS 944401-75-6) .

- Key Differences : The separation of fluorine and boronate into meta positions reduces steric hindrance but may limit directing effects in coupling reactions.

Trifluoromethyl-Substituted Analogues

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

- Structure : Trifluoromethyl (-CF₃) at position 2, boronate at position 4.

- Molecular Formula: C₁₂H₁₅BF₃NO₂ (MW 273.06, CAS 1036990-42-7) .

- Key Differences : The strongly electron-withdrawing -CF₃ group increases molecular weight and stabilizes the boronate ester, enabling harsher reaction conditions. However, steric bulk may reduce coupling efficiency compared to the fluorine-substituted parent compound.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

- Structure : -CF₃ at position 5, boronate at position 3.

- Molecular Formula: C₁₂H₁₅BF₃NO₂ (MW 273.06, CAS 1084953-47-8) .

Non-Fluorinated Analogues

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure: No fluorine substituent; boronate at position 3.

- Molecular Formula: C₁₁H₁₆BNO₂ (MW 205.06, CAS 329214-79-1) .

- Key Differences : Absence of fluorine reduces electron withdrawal, increasing boronate reactivity but decreasing stability. This compound is more prone to hydrolysis than fluorinated derivatives.

Methyl-Substituted Analogues

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Methyl groups at positions 3 and 5, boronate at position 4.

- Molecular Formula: C₁₃H₂₀BNO₂ (MW 233.12, CAS 1032358-02-3) .

- Key Differences : Methyl groups enhance steric protection of the boronate, improving stability but reducing accessibility for cross-coupling.

Comparative Analysis Table

Stability and Reactivity Trends

- Electron-Withdrawing Groups : Fluorine and -CF₃ stabilize boronates but reduce nucleophilicity.

- Steric Effects : Bulky substituents (e.g., -CF₃ or methyl groups) improve stability but hinder coupling efficiency.

- Hydrolytic Sensitivity: Non-fluorinated boronates (e.g., ) degrade faster under moisture, necessitating anhydrous conditions.

Market and Commercial Availability

- The main compound (CAS 1220219-91-9) and its analogues are commercially available from suppliers like Enamine Ltd. and Sigma-Aldrich , with prices reflecting purity (e.g., ¥7,200/g for ).

Biological Activity

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1469440-25-2

- Molecular Formula : C17H25BFNO4S

- Molecular Weight : 369.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor in several pathways:

- GSK-3β Inhibition : Preliminary studies indicate that compounds with similar structures exhibit inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various cellular processes including metabolism and cell proliferation .

- Antiparasitic Activity : Research has shown that modifications in the pyridine structure can enhance aqueous solubility and metabolic stability while maintaining antiparasitic activity against Plasmodium falciparum (the causative agent of malaria) through inhibition of PfATP4 .

Antiparasitic Activity

A study focusing on the optimization of pyridine derivatives demonstrated that compounds similar to this compound exhibited significant activity against malaria parasites. The incorporation of polar functionalities improved solubility and bioavailability while retaining efficacy against resistant strains .

| Compound | Activity (EC50) | Mechanism |

|---|---|---|

| 4-Fluoro-Pyridine Derivative | 0.064 μM | PfATP4 Inhibition |

| Other Analog | 0.577 μM | PfATP4 Inhibition |

GSK-3β Inhibition

Inhibitory assays have shown that related compounds can have IC50 values as low as 8 nM against GSK-3β. This suggests that the incorporation of the dioxaborolane moiety may enhance the binding affinity and specificity towards this target .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimalarial Development : In a recent study involving a series of pyridine derivatives aimed at treating malaria, the compound was found to significantly inhibit parasite growth in vitro and showed promising results in animal models .

- Cancer Research : The compound's ability to inhibit GSK-3β has implications for cancer treatment strategies. GSK-3β is often upregulated in various cancers; thus, inhibitors could potentially slow tumor growth and enhance therapeutic efficacy when combined with other treatments .

Q & A

Q. What are the key synthetic routes for preparing 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how do reaction conditions influence yield?

Q. How is the compound characterized to confirm structural integrity and purity?

Nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For example, ¹⁹F NMR of fluorinated analogs shows distinct shifts at δ −110 to −115 ppm, confirming fluorine position . Purity is validated via HPLC (≥98% by GC or titration) and elemental analysis .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

The compound is insoluble in water but soluble in polar aprotic solvents (e.g., DMF, THF) and chlorinated solvents (e.g., dichloromethane). This necessitates solvent compatibility in cross-coupling reactions to prevent precipitation. For instance, THF is preferred for Suzuki reactions due to its ability to dissolve both boronate esters and aryl halides .

Advanced Research Questions

Q. What strategies mitigate side reactions during cross-coupling with electron-deficient aryl halides?

Side reactions (e.g., protodeboronation) are minimized by using degassed solvents, inert atmospheres (N₂/Ar), and additives like Cs₂CO₃. For fluorinated analogs, lower reaction temperatures (50–70°C) reduce fluorine displacement . Catalyst screening (e.g., Pd(OAc)₂ with SPhos ligand) improves selectivity for sterically hindered substrates .

Q. How does the fluorine substituent influence the reactivity of the boronate ester in Suzuki-Miyaura couplings?

The electron-withdrawing fluorine at the 4-position increases the electrophilicity of the pyridine ring, enhancing coupling rates with electron-rich aryl halides. However, it may reduce stability under basic conditions, requiring pH control (pH 7–9) . Comparative studies show fluorinated derivatives achieve 10–15% higher yields than non-fluorinated analogs in couplings with bromobenzene .

Q. What analytical methods resolve contradictions in reported reaction outcomes (e.g., variable yields)?

Kinetic studies via in situ NMR or IR spectroscopy identify intermediate species (e.g., boronic acid vs. boronate ester). For example, THF stabilizes the boronate ester, while DMF accelerates hydrolysis to boronic acid, explaining yield discrepancies . Purity gradients in commercial batches (95–98%) also contribute to variability, necessitating pre-reaction QC via HPLC .

Q. How is the compound’s stability under varying storage conditions quantified?

Stability studies show the boronate ester hydrolyzes in humid environments (t₁/₂ = 48 hours at 25°C, 60% RH). Storage under argon at −20°C in amber vials extends stability to >6 months. Degradation products (e.g., 4-fluoropyridine-3-boronic acid) are monitored via LC-MS .

Methodological Best Practices

- Purification: Use silica gel chromatography with ethyl acetate/hexane (1:4) or reverse-phase HPLC for ≥99% purity .

- Handling: Store under inert gas; avoid exposure to moisture or strong acids/bases to prevent boronate ester decomposition .

- Safety: Wear nitrile gloves and eye protection; boronate esters may release boric acid upon hydrolysis, requiring proper waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.